Orienticin C

Description

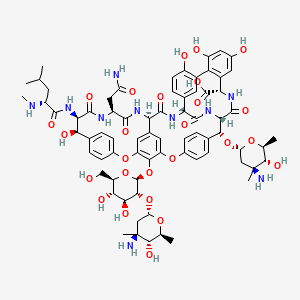

Structure

2D Structure

Properties

CAS No. |

112848-47-2 |

|---|---|

Molecular Formula |

C73H90N10O26 |

Molecular Weight |

1523.5 g/mol |

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C73H90N10O26/c1-28(2)18-40(77-7)64(94)82-54-56(89)31-8-13-36(14-9-31)104-44-20-34-21-45(60(44)109-71-61(58(91)57(90)46(27-84)106-71)108-49-26-73(6,76)63(93)30(4)103-49)105-37-15-10-32(11-16-37)59(107-48-25-72(5,75)62(92)29(3)102-48)55-69(99)81-53(70(100)101)39-22-35(85)23-43(87)50(39)38-19-33(12-17-42(38)86)51(66(96)83-55)80-67(97)52(34)79-65(95)41(24-47(74)88)78-68(54)98/h8-17,19-23,28-30,40-41,46,48-49,51-59,61-63,71,77,84-87,89-93H,18,24-27,75-76H2,1-7H3,(H2,74,88)(H,78,98)(H,79,95)(H,80,97)(H,81,99)(H,82,94)(H,83,96)(H,100,101)/t29-,30-,40+,41-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 |

InChI Key |

YIFROCWHIYVMGP-HDBBWTQMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=CC=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)CO)O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=CC=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)CO)O)O)(C)N)O |

Origin of Product |

United States |

Structural Characterization and Elucidation Methodologies for Orienticin C

Spectroscopic Approaches to Glycopeptide Structure

Spectroscopy forms the cornerstone of molecular structure elucidation, providing fundamental data on the atomic composition and connectivity within a molecule like Orienticin C.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the exhaustive structural analysis of glycopeptides in solution. It provides unparalleled detail regarding the covalent framework and stereochemistry. The process typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Initial assessment using 1D NMR, specifically ¹H and ¹³C NMR, offers a census of the proton and carbon environments within the molecule. For a compound of this compound's complexity, the ¹H NMR spectrum reveals a wide range of chemical shifts, from the distinct signals of aromatic and anomeric protons to the more crowded regions of amino acid and sugar protons. The ¹³C NMR spectrum complements this by identifying carbonyl, aromatic, and sugar carbons. libretexts.orgchemistryviews.org

The assembly of the complete structure relies heavily on 2D NMR experiments:

Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling networks, which are instrumental in identifying individual amino acid spin systems and tracing the connectivity within sugar rings.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon, providing a clear map of C-H bonds.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, regardless of their bonding proximity. This information is critical for defining the molecule's 3D fold and the orientation of its substituents.

The structural determination of related vancomycin-type antibiotics, such as the intermediates in balhimycin (B1255283) biosynthesis, has been successfully achieved using these powerful NMR methods. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Vancomycin-Type Glycopeptides

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.0 - 8.5 | 110 - 160 |

| Anomeric Protons | 4.5 - 5.5 | 95 - 105 |

| Alpha-Protons (Amino Acids) | 3.5 - 5.0 | 50 - 65 |

| Sugar Protons (non-anomeric) | 3.0 - 4.5 | 60 - 80 |

| Methyl Protons | 0.8 - 2.5 | 10 - 30 |

| Carbonyl Carbons | N/A | 165 - 180 |

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of glycopeptides. Soft ionization techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are employed to ionize large, thermally fragile molecules like this compound while keeping them intact. psu.eduresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass-to-charge ratio measurements, which allows for the confident determination of the compound's elemental formula. researchgate.netscirp.orgscirp.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion. The resulting fragment ions are analyzed to deduce the sequence of the peptide core and the nature of the attached sugars. Characteristic fragmentation pathways for glycopeptides include the sequential loss of sugar units from the core peptide and cleavages along the amide bonds of the peptide backbone, revealing its amino acid sequence. researchgate.net

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule from a single crystal. wikipedia.org The technique involves directing X-rays at a crystalline sample and analyzing the resulting diffraction pattern to generate a detailed electron density map, from which a precise atomic model can be built. wikipedia.org

While obtaining high-quality crystals of large and flexible natural products can be a significant bottleneck, the technique has been successfully applied to numerous glycopeptides. The resulting crystal structures provide unparalleled, high-resolution views of the molecular architecture, including the precise stereochemistry and the intricate network of intramolecular interactions that define the molecule's bioactive conformation. nih.govnih.gov Though a specific crystal structure for this compound is not publicly detailed, the synthesis of its aglycon has been a subject of study, a critical step towards such structural analyses. academictree.org

Advanced Hybrid Techniques in Glycopeptide Structural Analysis

The integration of chromatographic separation with mass spectrometry has revolutionized the analysis of complex biological samples, enabling detailed characterization from very small quantities.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the analytical power of mass spectrometry. nih.govnih.gov This method is indispensable for analyzing and purifying glycopeptides from complex mixtures, such as fermentation broths where multiple related compounds may be produced. researchgate.net

The addition of tandem mass spectrometry (LC-MS/MS) further enhances this capability. As each compound is separated by the LC system, it can be automatically subjected to fragmentation and analysis by MS/MS. This allows for the rapid identification of known compounds and the structural characterization of new ones within a single experiment. frontiersin.org Due to its sensitivity and specificity, LC-MS/MS is recognized as the gold standard for the quantitative analysis of glycopeptide antibiotics in clinical settings. nih.govnih.gov

Table 2: Typical Parameters for LC-MS/MS Analysis of Glycopeptides

| Parameter | Typical Setting/Condition |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analysis | Full Scan (e.g., m/z 200-2000) followed by data-dependent MS/MS |

The structural elucidation of a molecule as complex as this compound is not achievable with a single technique. It requires the careful integration of data from a full suite of analytical methods. NMR provides the detailed covalent bonding framework, MS confirms the molecular formula and provides sequence information through fragmentation, and X-ray crystallography can offer a definitive 3D structure.

This integrated approach has been the key to success in the structural determination of numerous complex natural products. For example, the structures of the glycopeptide antibiotics OA-7653 and UK-72,051 were solved by combining data from chemical degradation, mass spectrometry, and advanced NMR techniques. psu.edursc.orgrsc.org This holistic strategy ensures that all pieces of structural evidence are consistent, leading to an unambiguous and correct final structure.

Biosynthetic Pathways of Orienticin C and Glycopeptide Antibiotics

Elucidation of Aminosugar Biosynthesis in Dalbaheptides

The sugar moieties attached to the glycopeptide core are critical for their biological activity. frontiersin.org These can be conventional sugars derived from primary metabolism (like D-glucose and D-mannose) or non-conventional aminosugars whose biosynthetic pathways are encoded within the glycopeptide's biosynthetic gene cluster (BGC). nih.gov Non-conventional sugars found in dalbaheptides include L-vancosamine, L-epivancosamine, and L-ristosamine. nih.gov

Research into the biosynthesis of the aminosugar L-epivancosamine in the chloroeremomycin (B1668801) producer has served as a foundational model for understanding how these unique sugars are made. nih.govresearchgate.net This pathway involves a sequence of five enzymes, designated EvaA through EvaE, which are encoded within the chloroeremomycin BGC. nih.gov The process starts with dTDP-4-oxo-6-deoxy-D-glucose, a substrate typically derived from D-glucose-1-phosphate by enzymes not encoded in the BGC. nih.gov The Eva enzymes then catalyze a series of transformations to convert this precursor into the final aminosugar, dTDP-L-epivancosamine. nih.gov

The biosynthetic routes for aminosugars in other dalbaheptides are often deduced from this model pathway. For instance, in the biosynthesis of balhimycin (B1255283), orthologs of the eva genes, named dvaA-E, are present. nih.gov However, a mutation in the dvaE gene, which encodes a truncated and non-functional protein, leads to the termination of the pathway at an intermediate stage, resulting in the formation of dTDP-L-4-oxovancosamine instead. nih.gov

Table 1: Key Enzyme Functions in the Model L-epivancosamine Biosynthetic Pathway This table is based on the experimentally studied EvaA-E enzyme system from the chloroeremomycin biosynthetic gene cluster.

| Enzyme | Function in Pathway |

| EvaA-E | Collectively transform dTDP-4-oxo-6-deoxy-D-glucose into dTDP-L-epivancosamine. nih.gov |

| EvaA | Initiates the modification of the sugar precursor. researchgate.net |

| EvaB | Continues the enzymatic cascade. researchgate.net |

| EvaC | A key enzyme in the modification sequence. researchgate.net |

| EvaD | Further modifies the sugar intermediate. researchgate.net |

| EvaE | Catalyzes the final steps, including a C4-ketoreduction, to produce the aminosugar. nih.govresearchgate.net |

Enzyme Systems Involved in Glycopeptide Assembly

The core of a dalbaheptide antibiotic is a heptapeptide (B1575542) scaffold, which is not synthesized by ribosomes but by large, modular enzyme complexes known as nonribosomal peptide synthetases (NRPSs). nih.govpnas.org Following the peptide's assembly, its structure is made rigid through extensive crosslinking of aromatic amino acid side chains by a suite of cytochrome P450 enzymes. researchgate.netpnas.org

The NRPS machinery functions as an assembly line. The biosynthetic gene cluster for the glycopeptide A47934, for example, contains four NRPS genes (staA, staB, staC, and staD) that encode the necessary enzymatic domains to assemble the heptapeptide backbone. pnas.org These domains include:

Adenylation (A) domains: Select and activate the specific amino acid monomers. pnas.orgresearchgate.net

Thiolation (T) or Peptidyl Carrier Protein (PCP) domains: Covalently bind the activated amino acids and the growing peptide chain. pnas.orgresearchgate.net

Condensation (C) domains: Catalyze the formation of peptide bonds between the tethered amino acids. pnas.org

Epimerization (E) domains: Convert L-amino acids to their D-isomers at specific positions in the peptide. pnas.org

Once the linear heptapeptide is assembled but still attached to the final NRPS module, a critical series of tailoring reactions occurs. researchgate.net Cytochrome P450 enzymes, often referred to as "Oxy" enzymes, are recruited to the NRPS complex. researchgate.net These enzymes catalyze the oxidative crosslinking of the aromatic side chains (such as (S)-4-hydroxyphenylglycine (Hpg) and (S)-3,5-dihydroxyphenylglycine (Dpg)) to form the characteristic rigid, cup-shaped structure of the antibiotic aglycone. pnas.org This cyclization cascade is sequential and specific. For vancomycin-type glycopeptides, the process involves three key P450 enzymes: OxyB is responsible for the first crosslink (C-O-D ring), followed by OxyA (D-O-E ring), and finally OxyC (A-B ring). researchgate.net This rigid architecture is essential for the antibiotic's ability to bind to its bacterial cell wall target. pnas.org

Table 2: Key Enzyme Systems in Glycopeptide Aglycone Assembly

| Enzyme System | Component | Function |

| Nonribosomal Peptide Synthetase (NRPS) | Adenylation (A) Domain | Selects and activates amino acid monomers. pnas.orgresearchgate.net |

| Thiolation (T) / PCP Domain | Tethers activated amino acids and the elongating peptide. pnas.orgresearchgate.net | |

| Condensation (C) Domain | Forms peptide bonds. pnas.org | |

| Epimerization (E) Domain | Isomerizes specific amino acids from L- to D-form. pnas.org | |

| Cytochrome P450s | OxyB | Catalyzes the initial C-O-D aryl ether bond formation. researchgate.net |

| OxyA | Catalyzes the second D-O-E aryl ether bond formation. researchgate.net | |

| OxyC | Catalyzes the final A-B biaryl bond formation. researchgate.net | |

| OxyE | In teicoplanin-type GPAs, catalyzes an additional F-O-G ring crosslink. researchgate.net |

Genetic and Biochemical Studies of Glycosylation Patterns in Glycopeptide Production

The remarkable structural diversity within the dalbaheptide class is largely due to the variety of glycosylation patterns on the heptapeptide aglycone. frontiersin.org The process of attaching sugar residues, known as glycosylation, is a crucial tailoring step that significantly influences the antibiotic's properties. frontiersin.org This decoration is carried out by a host of glycosyltransferases (GTs), which are encoded within the corresponding BGCs. frontiersin.org

These GTs are responsible for installing different sugar residues onto the aglycone. frontiersin.org The sugars themselves may be sourced from the cell's primary metabolism or from dedicated biosynthetic pathways also encoded in the BGC, as described in section 4.1. frontiersin.org The process can be complex, as some monosaccharides, once attached, can be further modified by other enzymes or serve as attachment points for additional glycosylation steps. frontiersin.org

The presence of multiple GTs within a single BGC can result in the production of a mixture of related antibiotic congeners, each with a unique glycosylation pattern. frontiersin.org For example, GTs from the GT1 family typically attach the first sugar (often an aminosugar) to the 4-hydroxyl group of the central amino acid (amino acid 4) of the heptapeptide core. frontiersin.org Other GTs, such as those from the GT39 family, may attach mannose to amino acid 7. frontiersin.org While glycosylation is most common at these positions, dalbaheptides with sugars at other amino acid residues have also been identified, highlighting the versatility of these enzymatic systems. frontiersin.org Understanding the genetics and function of these glycosyltransferases is a key area of research, as it opens possibilities for creating novel glycopeptide derivatives through chemo-enzymatic synthesis or combinatorial biosynthesis. frontiersin.org

Molecular Mechanisms of Action: Preclinical and in Vitro Investigations

Inhibition of Bacterial Cell Wall Biosynthesis by Glycopeptides

Glycopeptide antibiotics function as substrate-binding inhibitors rather than directly targeting and inactivating enzymes. nih.gov Their mechanism revolves around sequestering the building blocks necessary for the construction of peptidoglycan, the primary component of the Gram-positive bacterial cell wall. nih.govfrontiersin.org This interference with the late extracellular stages of peptidoglycan assembly is the cornerstone of their antibacterial action. frontiersin.orgkoreamed.org

The primary molecular target for glycopeptides like Orienticin C is the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminal dipeptide of the nascent peptidoglycan precursor, often referred to as Lipid II. nih.govkoreamed.orgcreative-proteomics.com this compound, sharing a core heptapeptide (B1575542) structure with related compounds like vancomycin (B549263), forms a precise three-dimensional pocket. oup.combasicmedicalkey.com This pocket facilitates the formation of a stable complex with the D-Ala-D-Ala terminus through a network of five crucial hydrogen bonds. koreamed.orgbasicmedicalkey.com By binding to and sequestering this precursor, the glycopeptide effectively prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction. creative-proteomics.comresearchgate.net

The transglycosylation step involves the polymerization of disaccharide units from Lipid II precursors to extend the glycan chains of the peptidoglycan structure. This reaction is catalyzed by enzymes known as transglycosylases, which are a type of penicillin-binding protein (PBP). researchgate.net When this compound binds to the D-Ala-D-Ala terminus of the Lipid II substrate, it creates significant steric hindrance. nih.gov This bulky glycopeptide-Lipid II complex physically obstructs the active site of the transglycosylase enzyme, preventing the enzyme from adding new subunits to the growing peptidoglycan backbone. nih.govoup.com This direct inhibition of glycan chain elongation is a critical aspect of the bactericidal activity of glycopeptides. creative-proteomics.com

Transpeptidation is the final, vital step in peptidoglycan synthesis, responsible for cross-linking adjacent peptide side chains to form a rigid, mesh-like cell wall. This process is carried out by transpeptidase enzymes. basicmedicalkey.com The substrate for these enzymes is the D-Ala-D-Ala terminus of the peptide side chains. By sequestering this terminus, this compound effectively hides the substrate from the transpeptidases. frontiersin.orgkoreamed.org This prevents the formation of peptide cross-links, which severely compromises the structural integrity of the cell wall. basicmedicalkey.com The resulting weakened wall cannot withstand the internal osmotic pressure of the bacterial cell, leading to lysis and cell death. koreamed.org

| Process | Molecular Target | Effect of Glycopeptide Binding |

|---|---|---|

| Transglycosylation | Lipid II Precursor | Steric hindrance prevents transglycosylase from elongating the peptidoglycan chain. |

| Transpeptidation | D-Ala-D-Ala terminus of peptide side chains | Substrate sequestration prevents transpeptidase from cross-linking the peptidoglycan mesh. |

Membrane-Targeting Mechanisms of Related Lipoglycopeptides (e.g., Oritavancin)

While classical glycopeptides like this compound act primarily by inhibiting cell wall synthesis, a newer generation of semisynthetic derivatives, known as lipoglycopeptides, possess additional mechanisms of action. Oritavancin (B1663774), a derivative of the related glycopeptide chloroeremomycin (B1668801), exemplifies this dual action. nih.gov

Oritavancin is distinguished by the presence of a lipophilic N-alkyl-p-chlorophenylbenzyl side chain. nih.gov This hydrophobic tail allows the molecule to anchor itself into the bacterial cytoplasmic membrane. oup.com This membrane interaction has two significant consequences:

Enhanced Target Binding: Anchoring to the membrane increases the effective concentration of the antibiotic near its primary target (Lipid II), promoting more efficient inhibition of cell wall synthesis. oup.com

Membrane Disruption: The insertion of the lipophilic tail disrupts the integrity of the bacterial membrane, leading to depolarization, increased permeability, and leakage of essential intracellular components. nih.gov This direct damage to the membrane is a mechanism independent of cell wall synthesis inhibition and contributes to the rapid, concentration-dependent bactericidal activity observed with oritavancin. nih.govresearchgate.net

This dual mechanism, combining cell wall synthesis inhibition with direct membrane disruption, gives lipoglycopeptides like oritavancin enhanced potency, particularly against certain resistant bacterial strains. nih.gov

| Compound Type | Example(s) | Primary Mechanism | Secondary Mechanism |

|---|---|---|---|

| Glycopeptide | This compound, Vancomycin | Inhibition of cell wall synthesis via binding to D-Ala-D-Ala. | None |

| Lipoglycopeptide | Oritavancin | Inhibition of cell wall synthesis via binding to D-Ala-D-Ala. | Disruption of bacterial membrane integrity and potential. |

Phenotypic Analysis for Mode of Action Elucidation in Bacterial Models

The elucidation of an antibiotic's mode of action relies heavily on observing the specific physiological and morphological changes—the phenotype—it induces in bacteria. For glycopeptides that target cell wall synthesis, several key phenotypic analyses are employed.

Bacterial Growth Kinetics: The effect of an antibiotic on bacterial population growth is typically monitored by constructing a growth curve, which plots bacterial density over time. asm.orglibretexts.org This curve is characterized by several phases: lag, exponential (log), stationary, and death. savemyexams.com Antibiotics like this compound, when introduced at sub-inhibitory concentrations, can cause a noticeable increase in the duration of the lag phase or a decrease in the slope of the exponential phase (i.e., a slower growth rate), indicating interference with a critical cellular process like cell division or biosynthesis. frontiersin.org At bactericidal concentrations, a rapid decline in the viable cell count during the death phase is observed. savemyexams.com

Morphological Changes: Inhibition of peptidoglycan synthesis leads to distinct and observable changes in bacterial cell morphology. nih.gov

Cell Size and Shape: Bacteria treated with cell wall synthesis inhibitors often exhibit swelling, elongation, or the formation of spheroplasts (cells that have lost their rigid wall), as they are unable to maintain their characteristic shape. nih.gov

Surface-to-Volume Ratio: Changes in cell dimensions, particularly an increase in width or a transition to a more spherical shape, can alter the surface-to-volume ratio. This can be a physiological response to the stress induced by the antibiotic. biorxiv.org

Aberrant Septum Formation: Glycopeptides can cause defects in the formation of the septum, the structure that divides the cell during binary fission, leading to incomplete or misplaced cell division.

These phenotypic traits are analyzed using techniques such as light microscopy, electron microscopy, and automated image analysis to quantify changes in a bacterial population exposed to the antibiotic, providing crucial evidence for its mechanism of action. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies of Orienticin C and Analogues

Design and Synthesis of Orienticin C Derivatives for SAR Profiling

The intricate structure of this compound offers several sites for modification to generate analogues for SAR studies. Semisynthesis, which involves chemically modifying the natural product, is the most practical approach for creating a diverse range of derivatives. acs.org Key modification sites include the peptide backbone's N-terminus and C-terminus, as well as the pendant sugar moieties. nih.govresearchgate.net

N-Terminal Modifications: The N-terminal N-methylleucine residue is a common target for modification. Reductive alkylation is a frequently used method to introduce various aliphatic or functionalized groups. This allows for the exploration of how changes in hydrophobicity and steric bulk at this position affect antibacterial activity and the antibiotic's ability to dimerize, a process important for its mechanism of action. nih.gov

Sugar Moiety Modifications: The glycosylation pattern of glycopeptides significantly influences their biological activity. benthamdirect.com The sugar residues can be chemically altered or even removed to probe their role in target binding and dimerization. nih.govresearchgate.net For instance, acylating the amino group on the vancosamine (B1196374) sugar with lipophilic chains has been a key strategy in creating lipoglycopeptides with enhanced activity against resistant bacteria. mdpi.com

The synthesis of these derivatives is a complex process that requires careful selection of protective groups to ensure that modifications occur only at the desired positions. researchgate.netrsc.org Furthermore, advanced biosynthetic approaches, such as mutasynthesis, have been explored to incorporate unnatural amino acid analogues into the peptide core, generating novel glycopeptides that are otherwise difficult to access through chemical synthesis alone. acs.org

Impact of Structural Modifications on Biological Potency in Glycopeptides

SAR studies have established clear connections between specific structural features of glycopeptides and their antibacterial potency. These modifications can affect target binding, dimerization, and membrane interaction.

N-Terminus: Alterations at the N-terminus can significantly impact the dimerization of glycopeptide molecules. The aliphatic chain of the N-terminal leucine (B10760876) residue helps stabilize the molecule's tertiary structure. nih.gov Introducing hydrophobic groups at this position can enhance membrane anchoring and improve activity, particularly against VRE.

C-Terminus: Modifications at the C-terminus can have varied effects. Converting the negatively charged carboxylate to a neutral amide can improve membrane permeability. nih.gov However, the specific nature of the substituent is critical, as some modifications can enhance binding affinity to the D-Ala-D-Ala target, while others may reduce it. Amidation has been shown to increase the ability of some peptides to disrupt the cell membrane. nih.gov

Sugar Moieties: The sugar residues play a vital role in the antibiotic's activity. benthamdirect.comresearchgate.netnih.gov They contribute to the cooperativity of ligand binding and provide steric constraints that lock the molecule into a biologically active conformation. nih.gov Removing the carbohydrate moieties often leads to a significant drop or complete loss of antibacterial activity. researchgate.net Conversely, attaching lipophilic side chains to the sugar, as seen in lipoglycopeptides like telavancin (B1682011), oritavancin (B1663774), and dalbavancin (B606935), can dramatically increase potency. acs.orgmdpi.com

The following interactive table summarizes the general impact of these modifications on the biological potency of glycopeptides.

| Modification Site | Type of Modification | General Impact on Biological Potency | Rationale |

| N-Terminus | Introduction of hydrophobic alkyl chains | Often enhances activity, especially against VRE. | Improves membrane anchoring and may enhance dimerization. |

| C-Terminus | Conversion of carboxylate to various amides | Variable; can increase potency. | Alters charge, polarity, and membrane interaction. nih.govcreative-peptides.com |

| Sugar Moiety (e.g., vancosamine) | Acylation with lipophilic side chains | Significantly increases activity against resistant strains. | Creates a dual-action mechanism involving membrane disruption. nih.govucl.ac.be |

| Sugar Moiety | Removal of sugars (aglycone) | Drastically reduces or eliminates activity. | Sugars are crucial for proper conformation and target binding. nih.govresearchgate.net |

Strategies for Overcoming Antibiotic Resistance through Structural Design

The primary mechanism of high-level vancomycin (B549263) resistance in enterococci involves the alteration of the antibiotic's binding target from D-Ala-D-Ala to D-Ala-D-Lactate (D-Ala-D-Lac), which reduces binding affinity. ucl.ac.benih.gov Structural design strategies aim to circumvent this resistance mechanism.

Dual-Action Mechanisms: A highly successful strategy has been the development of lipoglycopeptides. By attaching a lipophilic side chain to the glycopeptide scaffold, derivatives like telavancin and oritavancin gain a second mechanism of action. nih.govlecturio.com In addition to inhibiting cell wall synthesis by binding to peptidoglycan precursors, they can anchor to the bacterial membrane, causing depolarization and increasing permeability, which leads to rapid cell death. nih.govucl.ac.benih.gov This dual action makes it more difficult for bacteria to develop resistance.

Enhanced Dimerization and Membrane Anchoring: The chlorobiphenyl side chain in oritavancin is a key modification that promotes antibiotic dimerization and anchoring to the cell membrane. nih.govnih.gov This localization increases the effective concentration of the antibiotic near its target, Lipid II, and helps to stabilize the antibiotic-target complex. nih.govnih.gov This strategy has proven effective against vancomycin-resistant strains, even without significantly improved binding to the resistant D-Ala-D-Lac target in solution. nih.gov

Targeting Alternative Steps in Cell Wall Synthesis: Some modifications are designed to inhibit other stages of peptidoglycan synthesis. For instance, dalbavancin primarily impairs the transglycosylase activity, which is a different step from the transpeptidation inhibited by older glycopeptides. ucl.ac.be Oritavancin also demonstrates inhibition of both transglycosylation and transpeptidation. nih.govnih.gov

These innovative design approaches have led to the development of a new generation of glycopeptide antibiotics capable of combating infections caused by highly resistant Gram-positive pathogens. acs.orgnih.gov

The table below outlines key strategies for overcoming resistance through structural design.

| Strategy | Rationale | Example Modification | Resulting Compound Class |

| Introduce a second mechanism of action | Combine cell wall inhibition with membrane disruption to create a multi-target antibiotic that is less prone to resistance. nih.govlecturio.com | Attachment of a lipophilic side chain to the sugar moiety or peptide core. | Lipoglycopeptides (e.g., Telavancin, Oritavancin) |

| Enhance target binding and localization | Increase the affinity for the cell wall precursor and the local concentration of the drug at the site of action. | Introduction of hydrophobic groups that promote dimerization and membrane anchoring. nih.govnih.gov | Lipoglycopeptides (e.g., Oritavancin) |

| Inhibit different enzymatic steps | Block alternative stages of peptidoglycan synthesis, such as transglycosylation, to which the bacteria may be more susceptible. ucl.ac.be | C-terminal amidation combined with a lipophilic tail on the teicoplanin-like core. | Lipoglycopeptides (e.g., Dalbavancin) |

Advanced Analytical and Characterization Methodologies for Orienticin C Research

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and quantification of Orienticin C from complex mixtures, such as fermentation broths or natural product extracts. lcms.cz The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. atdbio.com

For purification, preparative HPLC is employed to isolate this compound in high purity. lcms.cz This process often begins with method development on an analytical scale to optimize the separation conditions, such as the choice of column, mobile phase composition, and gradient elution profile. lcms.cz Once optimized, the method is scaled up to a preparative system with a larger column diameter to handle higher sample loads. lcms.cz Reversed-phase HPLC (RP-HPLC) is a common mode used for purifying compounds like this compound, where a nonpolar stationary phase is used with a polar mobile phase. microsynth.com The retention of this compound on the column is influenced by its hydrophobicity, and by carefully adjusting the solvent gradient, it can be effectively separated from impurities. atdbio.com

For quantification, analytical HPLC is utilized. A calibration curve is typically constructed using pure standards of this compound at known concentrations. The area under the chromatographic peak corresponding to this compound in a sample is then measured and compared to the calibration curve to determine its concentration. The detector, commonly a UV-Vis detector, is set to a wavelength where this compound exhibits maximum absorbance for optimal sensitivity. nih.gov

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of water and acetonitrile/methanol (often with an acid modifier like formic acid) | Elution of this compound and separation from impurities |

| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Controls the speed of the separation |

| Detection | UV-Vis at a specific wavelength (e.g., 210-280 nm) | Detection and quantification of the compound |

| Temperature | Ambient or controlled (e.g., 40°C) | Ensures reproducibility of retention times |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful technique for confirming the purity and identity of this compound. bu.edujmb.or.kr After the sample is separated by the LC system, it is introduced into the mass spectrometer's ion source. bu.edu

For purity assessment, the LC-MS chromatogram is examined for the presence of any additional peaks besides the main peak for this compound. waters.com The mass spectrometer provides the mass-to-charge ratio (m/z) of the ions, which helps in tentatively identifying any impurities. bu.edu The high specificity of mass spectral data increases confidence in the results of both qualitative and quantitative analyses. bu.edu

Identity confirmation is achieved by comparing the experimentally determined molecular weight of the main peak with the theoretical molecular weight of this compound. bu.edu High-resolution mass spectrometers (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, can provide highly accurate mass measurements, often to within a few parts per million (ppm), which provides strong evidence for the elemental composition and identity of the compound. waters.com Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analyte, which is crucial for accurate molecular weight determination. bu.edu

Table 2: LC-MS Data for this compound

| Parameter | Expected Value for this compound | Significance |

|---|---|---|

| Retention Time (RT) | Dependent on specific LC conditions | Characteristic property under defined chromatographic conditions |

| Molecular Formula | C34H46N4O10 | Fundamental chemical identity |

| Theoretical Monoisotopic Mass | 686.3214 g/mol | Precise mass used for HRMS confirmation |

| Observed [M+H]+ Ion | ~687.3287 m/z | Confirms the molecular weight of the protonated molecule |

Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for trace analysis and the identification of metabolites of this compound. nih.govmdpi.com In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. mdpi.com This process provides a unique fragmentation pattern, or "fingerprint," for the molecule, which is invaluable for structural elucidation and confirmation. nih.gov

For trace analysis, Multiple Reaction Monitoring (MRM) is a highly specific and sensitive LC-MS/MS scan mode. mdpi.com It involves monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and allows for the detection of this compound at very low concentrations in complex matrices. mdpi.com

In metabolite profiling, LC-MS/MS is used to identify the biotransformation products of this compound in biological systems. nih.gov The fragmentation patterns of potential metabolites are compared to that of the parent compound to elucidate the structural modifications that have occurred, such as hydroxylation, demethylation, or conjugation. mdpi.com This information is crucial for understanding the metabolic fate of this compound. nih.gov

Table 3: Hypothetical LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Postulated Neutral Loss/Fragment |

|---|---|---|---|

| 687.3 | 20-40 | 585.2, 483.2, 327.1 | Loss of a sugar moiety, cleavage of peptide bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. exaly.com For a complex molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments is typically employed for complete structural elucidation. openstax.org

¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. openstax.org Two-dimensional NMR experiments establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbons, respectively.

For conformational and interaction studies, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. zhougroup.org NOESY experiments detect through-space interactions between protons that are close to each other in the 3D structure, providing crucial distance constraints for building a three-dimensional model of this compound. zhougroup.org Furthermore, NMR can be used to study the interactions of this compound with its biological targets. nih.gov By monitoring changes in the chemical shifts and line widths of the NMR signals of either this compound or its binding partner upon complex formation, the binding site and the conformational changes associated with the interaction can be mapped. zhougroup.orgnih.gov

Table 4: Key NMR Experiments for this compound Structural and Conformational Analysis

| NMR Experiment | Information Obtained |

|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, and integration (proton count) |

| ¹³C NMR | Carbon chemical shifts, number of unique carbons |

| COSY | 1H-1H spin-spin coupling networks (connectivity) |

| HSQC | Direct one-bond 1H-13C correlations |

| HMBC | Long-range (2-3 bond) 1H-13C correlations |

| NOESY | Through-space 1H-1H correlations (internuclear distances for 3D structure) |

Computational Chemistry and in Silico Approaches to Orienticin C Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build mathematical models correlating the chemical structure of a series of compounds with their biological activity. nih.goveuropa.eursc.org These models are instrumental in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the development of more potent drugs. europa.eursc.org

For glycopeptide antibiotics, QSAR studies can elucidate the key molecular features that govern their antibacterial potency. These models typically use a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, such as hydrophobicity, electronic properties, steric effects, and topology. openbioinformaticsjournal.com By analyzing a dataset of related compounds with known activities, QSAR can identify which of these descriptors are most influential.

The development of a QSAR model for a series of Orienticin C analogs would follow a structured process:

Data Set Selection: A series of this compound derivatives with measured biological activities (e.g., Minimum Inhibitory Concentration - MIC) against specific bacterial strains would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. asm.org

Such a model could provide invaluable insights into how modifications to the this compound structure, such as alterations to its peptide core, sugar moieties, or fatty acid side chain, would affect its antibacterial profile.

Table 1: Key Molecular Descriptors in QSAR Studies of Antimicrobial Peptides

| Descriptor Category | Specific Descriptor Examples | Relevance to Antimicrobial Activity |

| Hydrophobicity | LogP, Hydrophobic Moment | Influences membrane interaction and disruption. |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with bacterial cell surfaces. |

| Steric/Topological | Molecular Weight, Surface Area, Shape Indices | Affects binding to target sites and overall molecular recognition. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with peptidoglycan precursors. |

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, which is typically a protein or another macromolecule. researchgate.net This technique is fundamental in drug discovery for visualizing and analyzing the interactions at the atomic level, helping to understand the mechanism of action and to design more effective inhibitors. researchgate.netosti.gov

For glycopeptide antibiotics like this compound, the primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor in bacterial cell wall synthesis. nih.gov Molecular docking studies can simulate the binding of this compound to this target, revealing the key interactions that stabilize the complex. These interactions typically include a network of hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net

In the absence of specific docking studies on this compound, research on its analogs provides a clear picture of the expected interactions. For example, docking studies on vancomycin (B549263) have been crucial in elucidating how it forms a stable complex with the D-Ala-D-Ala dipeptide through five critical hydrogen bonds. nih.gov More advanced lipoglycopeptides, like oritavancin (B1663774), have additional binding mechanisms, including interactions with the pentaglycyl bridge of the peptidoglycan, which can also be investigated using molecular docking. nih.govresearchgate.net A comprehensive study on oritavancin, which is derived from a precursor isolated from Kibdelosporangium orienticin, utilized molecular docking to explore its binding to various human and microbial targets. nih.govmdpi.com This study identified high binding affinities for several targets and provided insights into the molecular interactions driving these associations. nih.govmdpi.com

A typical molecular docking workflow for this compound would involve:

Preparation of Structures: Obtaining or building high-quality 3D structures of this compound and its bacterial target (e.g., a model of the D-Ala-D-Ala terminus of lipid II).

Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to explore the possible binding poses of this compound within the active site of the target.

Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key intermolecular interactions.

The insights from such studies can guide the rational design of new this compound derivatives with improved binding affinity and, consequently, enhanced antibacterial activity.

Table 2: Illustrative Molecular Docking Results for Glycopeptide Analogs

| Glycopeptide Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |

| Oritavancin | PI3-kinase p110-gamma subunit | -10.34 | ASN299, GLU301, LYS883, ASP884 nih.gov |

| Oritavancin | Acyl-CoA desaturase | -10.07 | HIS57, ALA60, LEU226, TYR245 nih.gov |

| Vancomycin Analog (QAV-a1) | Peptidoglycan | Not specified | Forms seven H-bonds with peptidoglycan nih.gov |

Note: The targets and scores for Oritavancin are from a study exploring its interactions with various proteins and are illustrative of the data generated in docking studies. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Energy

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com By simulating the behavior of a biomolecular system, MD can provide detailed insights into its conformational stability, flexibility, and the thermodynamics of ligand-receptor binding. openbioinformaticsjournal.com

For this compound, MD simulations would be invaluable for understanding its dynamic behavior both in solution and when bound to its biological target. These simulations can reveal how the molecule flexes and adapts its shape to fit into the binding pocket of the D-Ala-D-Ala terminus. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Research on related glycopeptides highlights the power of this technique. MD simulations of oritavancin have been used to investigate its interaction with the bacterial peptidoglycan. nih.govresearchgate.netmdpi.com These studies have shown that the enhanced activity of oritavancin compared to vancomycin is due to increased hydrophobic, electrostatic, and van der Waals interactions, which are facilitated by its disaccharide-modified hydrophobic sidechain. nih.govresearchgate.net The simulations also demonstrated the stability of the oritavancin-peptidoglycan complex over time. nih.govmdpi.com Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to assess the stability of the protein-ligand complex and the flexibility of different parts of the molecule. nih.govmdpi.com

A typical MD simulation study for the this compound-target complex would involve:

System Setup: Placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: Running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to allow the system to equilibrate and to observe its dynamic behavior.

Trajectory Analysis: Analyzing the trajectory of the simulation to calculate properties such as RMSD, RMSF, hydrogen bond occupancy, and binding free energy.

These analyses would provide a detailed understanding of the conformational stability of the this compound-target complex and the energetic factors driving its binding, offering crucial guidance for the design of improved analogs.

Table 3: Key Outputs from MD Simulations of Glycopeptide-Target Complexes

| Simulation Metric | Description | Significance for this compound Research |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the this compound-target complex. A stable RMSD suggests a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights the flexible and rigid regions of this compound and its target upon binding. |

| Binding Free Energy (e.g., MM/PBSA) | A calculation that estimates the free energy change upon ligand binding. | Provides a more accurate prediction of binding affinity than docking scores, helping to rank potential analogs. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over time. | Quantifies the stability of key hydrogen bonding interactions that are crucial for glycopeptide activity. |

In Silico Approaches in Glycopeptide Analogue Design

In silico approaches play a crucial role in the rational design of novel glycopeptide analogues with enhanced properties, such as improved activity against resistant strains, better pharmacokinetic profiles, or reduced toxicity. These computational methods allow researchers to generate and evaluate a vast number of virtual compounds, focusing experimental efforts on the most promising candidates.

The design of new this compound analogues would benefit significantly from an integrated in silico workflow that combines the techniques discussed above. For example, a QSAR model could suggest beneficial modifications to the this compound scaffold. These proposed analogues could then be virtually synthesized and docked into the target binding site to predict their binding modes and affinities. The most promising candidates from docking could then be subjected to MD simulations to assess their conformational stability and to obtain more accurate binding free energy calculations.

This iterative cycle of design, prediction, and evaluation can be repeated to optimize the structure of this compound. For instance, in silico methods have been instrumental in the development of second-generation lipoglycopeptides like oritavancin and dalbavancin (B606935), where modifications to the sugar moieties and the addition of lipophilic side chains were guided by the need to overcome vancomycin resistance. Computational studies have helped to understand how these modifications lead to additional mechanisms of action, such as membrane disruption and inhibition of transpeptidation.

The application of in silico approaches to this compound could explore various modifications, including:

Alterations to the vancosamine (B1196374) sugar: Introducing different substituents to enhance binding or to confer additional mechanisms of action.

Modification of the C-terminus: Attaching different chemical groups to improve pharmacokinetic properties or to increase interactions with the bacterial cell membrane.

Changes to the peptide backbone: Substituting amino acids to improve conformational stability or to introduce new interaction points with the target.

By leveraging the power of computational chemistry, the design and development of next-generation this compound-based antibiotics can be significantly accelerated, offering new possibilities in the fight against antibiotic resistance.

Future Directions and Emerging Research Avenues for Orienticin C

Exploration of Novel Glycopeptide Scaffolds from Natural Product Sources

Natural products have historically been a rich source for the discovery of antibiotics, and they continue to provide templates for new antibacterial drugs. nih.gov The structural diversity inherent in these natural compounds is achieved through variations in the peptide backbone and modifications such as halogenation, glycosylation, lipidation, and methylation. pnas.org The exploration for novel glycopeptide scaffolds is a key strategy to identify compounds with unique mechanisms of action or improved activity against resistant pathogens.

Microorganisms, particularly filamentous actinomycetes, are known for their ability to produce a wide array of chemically diverse secondary metabolites with various biological activities. doi.org For instance, different strains of Amycolatopsis orientalis have been found to produce a variety of glycopeptides, including Orienticin C, MM 47761, and MM 49721. doi.orgtandfonline.com This highlights the potential of exploring different microbial sources to find new glycopeptide structures. The rationale is that nature has already evolved these complex molecules, which can serve as starting points for the development of new therapeutics. nih.gov Identifying new natural product templates is crucial as they may not be present in currently available antibacterial drugs, offering a potential solution to the diminishing effectiveness of existing treatments due to resistance. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C73H90N10O26 ncats.io |

| Molecular Weight | 1523.5471 g/mol ncats.io |

| Stereochemistry | Absolute ncats.io |

| Defined Stereocenters | 22 / 22 ncats.io |

| Common Name | Bis-dechlorovancomycin johnshopkins.eduacs.org |

Rational Design of this compound Analogues with Enhanced Preclinical Efficacy

The rational design of antibiotics that can inhibit multiple bacterial targets is a promising strategy to combat the rapid evolution of resistance. nih.gov For glycopeptides like this compound, this involves modifying the core structure to enhance its antibacterial properties. The total synthesis of the this compound aglycon, the core peptide structure without the sugar moieties, has been a significant achievement, paving the way for the creation of previously inaccessible synthetic analogues. acs.orgnih.govsci-hub.se This control over the chemical structure allows for deep-seated modifications designed to overcome resistance mechanisms. nih.gov

The development of oritavancin (B1663774), a semisynthetic lipoglycopeptide, serves as a prime example of successful rational design. nih.gov Oritavancin is an analogue of a related glycopeptide, chloroeremomycin (B1668801), and features key structural modifications, including the addition of a hydrophobic substituent on the disaccharide sugar. nih.govnih.gov This modification allows the molecule to interact with and disrupt the bacterial cell membrane, adding a secondary mechanism of action to the primary inhibition of cell wall synthesis. nih.govwikipedia.org This multi-target approach contributes to its potent and rapid bactericidal activity against a broad spectrum of Gram-positive bacteria, including vancomycin-resistant strains. nih.govnih.govwikipedia.org Similar strategies can be applied to the this compound scaffold to develop new analogues with enhanced potency and a reduced likelihood of resistance development. nih.gov

Integration of Synthetic Biology for Glycopeptide Diversification

Synthetic biology offers a powerful and orthogonal approach to traditional medicinal chemistry for expanding the chemical diversity of glycopeptide antibiotics. nih.govnih.govresearchgate.net This strategy involves the engineering of biosynthetic pathways to generate novel molecules. nih.gov Researchers can harness various tailoring enzymes and backbone structures, assemble them in biosynthetic circuits within a versatile host organism, and thereby produce new compounds. nih.gov

A successful application of this approach involved expressing a minimal teicoplanin class glycopeptide scaffold in a production-optimized Streptomyces coelicolor strain. nih.govresearchgate.net By introducing thirteen different scaffold-modifying enzymes from seven distinct glycopeptide biosynthetic gene clusters, researchers were able to generate fifteen different molecules, nine of which were previously unreported. nih.govresearchgate.net Some of these novel compounds demonstrated activity against glycopeptide-resistant bacteria. nih.gov This methodology allows for the exploration of the complex interactions between different enzymes and unnatural scaffolds within a cellular system. nih.gov Applying these synthetic biology techniques to the this compound biosynthetic pathway could similarly lead to a wide range of novel derivatives, providing a rich pool of candidates for the development of new antibiotics to address the growing crisis of antimicrobial resistance. nih.gov

| Approach | Description | Key Objective |

|---|---|---|

| Exploration of Novel Scaffolds | Screening diverse natural product sources, particularly actinomycetes, for new glycopeptide structures. nih.govdoi.org | Identify unique glycopeptide backbones with novel mechanisms of action or improved properties. nih.gov |

| Rational Analogue Design | Utilize total synthesis to create specific modifications to the this compound aglycon, inspired by successful analogues like oritavancin. acs.orgnih.govnih.gov | Enhance antibacterial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. nih.gov |

| Synthetic Biology | Engineer the biosynthetic pathways of glycopeptides by introducing and combining scaffold-modifying enzymes in heterologous hosts. nih.govnih.gov | Generate a large diversity of novel this compound derivatives for screening and development. nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.